molecular formula C11H11N3OS B1485838 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol CAS No. 2098043-49-1

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol

Cat. No.: B1485838
CAS No.: 2098043-49-1
M. Wt: 233.29 g/mol
InChI Key: YTKNRLBGEKRROQ-UHFFFAOYSA-N
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Description

“1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol”, also known as TP-3, is a chemical compound with the molecular formula C11H11N3OS. It has a molecular weight of 233.29 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the treatment of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one with guanidine nitrate produced 4-thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine. The synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines was performed by the treatment of this compound with the corresponding aromatic aldehydes .

Scientific Research Applications

  • Antibacterial and Antifungal Activities : Research by Patel and Patel (2017) focused on the synthesis of derivatives from chalcone, including compounds with a structure similar to 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol. They found these compounds to exhibit antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans and Aspergillus species, suggesting potential as antimicrobial agents (Patel & Patel, 2017).

  • Antioxidant and Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized similar pyrimidine-azetidinone analogues and evaluated them for their antimicrobial, antioxidant, and antitubercular activities. The findings indicated potential antibacterial and antituberculosis applications for these compounds (Chandrashekaraiah et al., 2014).

  • Role in Synthesizing Antioxidant Compounds : Aziz et al. (2021) designed 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, aiming to create high-efficiency antioxidants. Their research suggests the utility of such structures in developing new antioxidant agents (Aziz et al., 2021).

  • Inhibitory Activity Against CDK2 Enzyme : Abdel-Rahman et al. (2021) studied pyridine, pyrazolopyridine, and furopyridine derivatives, including structures akin to this compound, for their ability to inhibit the CDK2 enzyme. This suggests potential applications in cancer treatment (Abdel-Rahman et al., 2021).

  • Synthesis of Novel Nucleoside Analogs : Hosono et al. (1994) explored the synthesis of [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides as potential antiviral agents, highlighting the potential of such structures in antiviral drug development (Hosono et al., 1994).

Properties

IUPAC Name

1-(6-thiophen-2-ylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-8-5-14(6-8)11-4-9(12-7-13-11)10-2-1-3-16-10/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNRLBGEKRROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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